molecular formula C11H8F2N6 B11855156 1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

Cat. No.: B11855156
M. Wt: 262.22 g/mol
InChI Key: KIAFXLAGIGKULU-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core fused with a difluorophenyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity, making it a promising candidate for various applications.

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate β-ketoester to form the pyrazole ring.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable formyl or acyl derivative to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Difluorophenyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs) .

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrazolo[3,4-d]pyrimidine core and the difluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8F2N6

Molecular Weight

262.22 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine

InChI

InChI=1S/C11H8F2N6/c12-8-2-1-6(3-9(8)13)19-11-7(4-17-19)10(14)18(15)5-16-11/h1-5,14H,15H2

InChI Key

KIAFXLAGIGKULU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C3=C(C=N2)C(=N)N(C=N3)N)F)F

Origin of Product

United States

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